Bis(4-nitrophenyl) carbonate

Catalog No.
S573436
CAS No.
5070-13-3
M.F
C13H8N2O7
M. Wt
304.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-nitrophenyl) carbonate

CAS Number

5070-13-3

Product Name

Bis(4-nitrophenyl) carbonate

IUPAC Name

bis(4-nitrophenyl) carbonate

Molecular Formula

C13H8N2O7

Molecular Weight

304.21 g/mol

InChI

InChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H

InChI Key

ACBQROXDOHKANW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

Carbonic Acid Bis(4-nitrophenyl) Ester; 4,4’-Dinitrodiphenyl Carbonate; Bis(p-nitrophenyl) Carbonate; Di-4-nitrophenyl Carbonate; Di-p-nitrophenyl Carbonate; NSC 1730; p,p’-Dinitrodiphenylcarbonate;

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Preparation of Symmetrical and Unsymmetrical Urea

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate is used as a reagent for the preparation of symmetrical and unsymmetrical urea . Ureas have a wide range of applications in medicinal chemistry and materials science.

Methods of Application: The exact methods of application can vary depending on the specific urea being synthesized. Generally, the reaction involves the nucleophilic attack of an amine on the carbonyl carbon of Bis(4-nitrophenyl) carbonate .

Results or Outcomes: The outcome of this application is the successful synthesis of symmetrical and unsymmetrical ureas .

Peptide Coupling Reagent

Specific Scientific Field: This application is relevant to the field of Biochemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate acts as a peptide coupling reagent . It is used in the formation of peptide bonds, which are crucial in the synthesis of proteins.

Methods of Application: In peptide synthesis, Bis(4-nitrophenyl) carbonate is used to activate the carboxyl group of one amino acid, making it more susceptible to attack by the amino group of another amino acid .

Results or Outcomes: The result of this application is the formation of peptide bonds, leading to the synthesis of peptides or proteins .

Preparation of Carbamate Linked Cytosines

Specific Scientific Field: This application is part of Medicinal Chemistry .

Methods of Application: The carbamate linkage is formed by the reaction of an amine group in cytosine with Bis(4-nitrophenyl) carbonate .

Results or Outcomes: The outcome of this application is the synthesis of carbamate linked cytosines, which can be used in further medicinal chemistry research .

Preparation of Activated 4-Nitrophenyl Esters of N-Protected Amino Acids

Specific Scientific Field: This application is relevant to the field of Biochemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate is used as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids . These esters are important intermediates in peptide synthesis.

Methods of Application: The preparation involves the reaction of an N-protected amino acid with Bis(4-nitrophenyl) carbonate, resulting in the formation of an activated ester .

Results or Outcomes: The outcome of this application is the successful synthesis of activated 4-nitrophenyl esters of N-protected amino acids .

Synthesis of 4-Nitrophenyl Active Esters of Amino Acids

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate is used in the synthesis of 4-nitrophenyl active esters of amino acids . These active esters are useful in peptide synthesis.

Methods of Application: The synthesis involves the reaction of an amino acid with Bis(4-nitrophenyl) carbonate, leading to the formation of a 4-nitrophenyl active ester .

Results or Outcomes: The result of this application is the successful synthesis of 4-nitrophenyl active esters of amino acids .

Origin and Significance:

Bis(4-nitrophenyl) carbonate is a synthetic compound not found naturally. It is a valuable reagent in organic chemistry, particularly for the introduction of carbonate functionalities into various molecules [1]. Its significance lies in its ability to participate in acylation reactions, forming ester bonds with a wide range of alcohols and phenols [2]. This makes it useful for protecting hydroxyl groups during organic synthesis and for creating new carbonate esters with specific properties.

Citation:

  • Bis(4-nitrophenyl) carbonate - Sigma-Aldrich:
  • BLD Pharm - Bis(4-nitrophenyl) Carbonate:

Molecular Structure Analysis

The molecular structure of bis(4-nitrophenyl) carbonate consists of a central carbonate group (CO3) with two nitrophenyl groups (C6H4NO2) attached to the carbonyl carbons. The nitro groups are positioned at the para (4th) position on the phenyl rings. This structure provides several key features:

  • Electron-withdrawing nitro groups: The nitro groups are electron-withdrawing, making the carbonyl carbon in the carbonate group more electrophilic. This increased electrophilicity enhances its reactivity in acylation reactions [1].
  • Resonance stabilization: The delocalized π-electron system involving the nitro groups and the carbonate group contributes to the overall stability of the molecule [3].

Citation:

  • Organic Chemistry by John McMurry (8th Edition, Chapter 14):

Chemical Reactions Analysis

Bis(4-nitrophenyl) carbonate participates in various chemical reactions, including:

Synthesis:

The common synthesis of bis(4-nitrophenyl) carbonate involves the reaction of phosgene (COCl2) with 4-nitrophenol in the presence of a base like pyridine [1].

Balanced Chemical Equation:

C6H5NO2 (4-nitrophenol) + COCl2 (phosgene) + Pyridine (base) → (O2NC6H4O)2CO (bis(4-nitrophenyl) carbonate) + 2 HCl (hydrogen chloride) + Pyridine hydrochloride (salt)

Acylation Reactions:

Bis(4-nitrophenyl) carbonate acts as an acylating agent, reacting with alcohols (ROH) and phenols (ArOH) to form carbonate esters (ROCOOC6H4NO2 and ArOCOOC6H4NO2, respectively).

Balanced Chemical Equation (general):

(O2NC6H4O)2CO (bis(4-nitrophenyl) carbonate) + ROH (alcohol) → ROCOOC6H4NO2 (carbonate ester) + C6H5NO2 (4-nitrophenol)

Decomposition:

Bis(4-nitrophenyl) carbonate can decompose under acidic or basic conditions, releasing carbon dioxide (CO2) and 4-nitrophenol [2].

Citation:

  • Bis(4-nitrophenyl) carbonate - Sigma-Aldrich:
  • BLD Pharm - Bis(4-nitrophenyl) Carbonate:

Physical And Chemical Properties Analysis

  • Melting Point: 140-142 °C [1]
  • Boiling Point: Decomposes above 200 °C [2]
  • Solubility: Slightly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and acetone [1]
  • Appearance: White to yellowish crystalline solid [2]

Citation:

  • Bis(4-nitrophenyl) carbonate - Sigma-Aldrich:
  • BLD Pharm - Bis(4-nitrophenyl) Carbonate:

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5070-13-3

Wikipedia

Bis(4-nitrophenyl) carbonate

Dates

Modify: 2023-08-15

Explore Compound Types